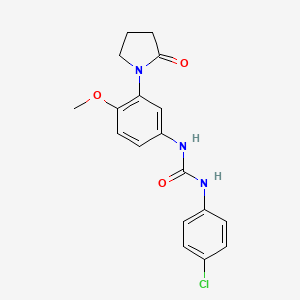
1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of this compound is C18H18ClN3O3, and its molecular weight is 359.81. It likely has a complex three-dimensional structure due to the presence of multiple functional groups and a cyclic structure within the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the urea group could participate in condensation reactions, and the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the polar urea group and the nonpolar phenyl groups could influence its solubility properties .科学的研究の応用
Corrosion Inhibition
Research has indicated that compounds structurally similar to "1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea" have been studied for their corrosion inhibition properties. For instance, a study by Bahrami & Hosseini (2012) investigated the inhibition effect of similar organic compounds in 1 M hydrochloric acid solution on mild steel, revealing that these compounds exhibit good performance as inhibitors for mild steel corrosion in acid solutions. The study suggests that such compounds could potentially be used to prevent corrosion in various industrial applications (Bahrami & Hosseini, 2012).
Anticancer Properties
Another significant area of application for compounds related to "1-(4-Chlorophenyl)-3-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)urea" is in the development of anticancer agents. A study conducted by Feng et al. (2020) on diaryl ureas, including structurally related compounds, highlighted their potential as new anticancer agents, demonstrating significant antiproliferative effects on various cancer cell lines. This suggests that such compounds could be used in the development of novel anticancer therapies (Feng et al., 2020).
Nonlinear Optical (NLO) Properties
Compounds within the same family have been studied for their nonlinear optical (NLO) properties, suggesting potential applications in optoelectronic device fabrication. A study by Shettigar et al. (2006) reported the synthesis of bis-chalcone derivatives, demonstrating their potential for optical limiting materials due to their NLO properties. This indicates that similar compounds could be explored for applications in optical and photonic devices (Shettigar et al., 2006).
Pesticide Action
Research has also been conducted on related compounds for their use as insecticides, with studies demonstrating their unique mode of action. For instance, a study by Mulder & Gijswijt (1973) on similar urea derivatives showed their effectiveness as insecticides, interfering with cuticle deposition and thus preventing insects from moulting or pupating. This suggests potential agricultural applications for similar compounds in pest control (Mulder & Gijswijt, 1973).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-16-9-8-14(11-15(16)22-10-2-3-17(22)23)21-18(24)20-13-6-4-12(19)5-7-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLOFHFANULSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
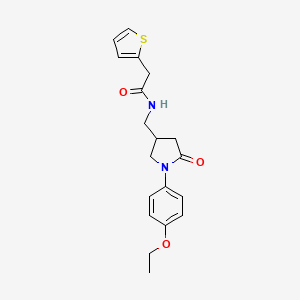

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)

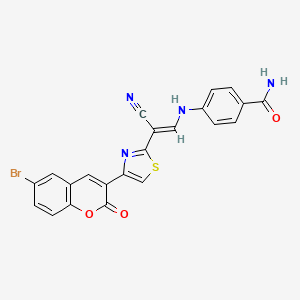

![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)
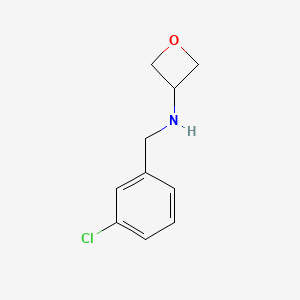
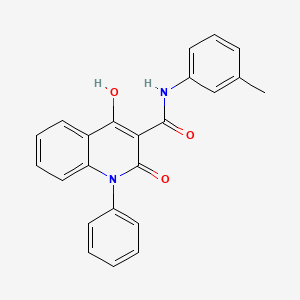
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
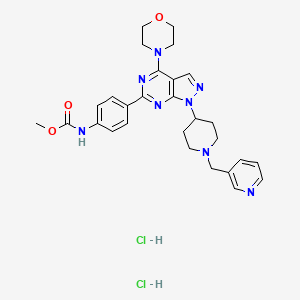
![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)